Scientific Field: Organic Chemistry
Application Summary: 2,3-Dihydroxybenzaldehyde oxime is used in the synthesis of hydrazones, quinazolines, and Schiff bases.
Methods of Application: The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide).
Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods.
Scientific Field: Medicinal Chemistry
Methods of Application: The synthesis of oximes from aldehydes and ketones can also catalyze the interconversion of E and Z isomers.
Results or Outcomes: Among the several oxime-based derivatives, pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime are common oxime-based reactivators or nerve antidotes.
Scientific Field: Inorganic Chemistry
Application Summary: 2,3-Dihydroxybenzaldehyde is used in the synthesis of copper (II) complexes.
Methods of Application: The synthesis involves the reaction of 2,3-Dihydroxybenzaldehyde with copper (II) salts.
Application Summary: 2,3-Dihydroxybenzaldehyde is used in the synthesis of 2-ethoxy-3-hydroxy-4-nitrobenzoic acid.
Methods of Application: The synthesis involves the reaction of 2,3-Dihydroxybenzaldehyde with ethoxy and nitro groups.
Application Summary: Oxime esters, including 2,3-Dihydroxybenzaldehyde oxime, are used in metal-catalyzed or metal-free cyclization reactions.
Methods of Application: The cyclization reactions involve the use of oxime esters as building blocks.
Application Summary: 2,3-Dihydroxybenzaldehyde is used in the synthesis of hydrazone-Schiff bases.
Methods of Application: The synthesis involves the reaction of suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide).
2,3-Dihydroxybenzaldehyde oxime is an organic compound with the molecular formula CHN\O. It features a benzaldehyde moiety substituted with two hydroxyl groups at the 2 and 3 positions and an oxime functional group. This compound is notable for its chelating properties, which allow it to form complexes with various metal ions, making it significant in coordination chemistry.
The biological activity of 2,3-dihydroxybenzaldehyde oxime has been explored in several studies:
Several methods have been developed for synthesizing 2,3-dihydroxybenzaldehyde oxime:
2,3-Dihydroxybenzaldehyde oxime finds applications across various fields:
Interaction studies involving 2,3-dihydroxybenzaldehyde oxime primarily focus on its chelation capabilities:
Several compounds share structural similarities with 2,3-dihydroxybenzaldehyde oxime. Here are some notable examples:
The unique positioning of hydroxyl groups at the 2 and 3 positions relative to the aldehyde functional group enhances its ability to form stable metal complexes compared to other similar compounds. This structural arrangement also contributes to its distinctive biological activities and reactivity patterns.